Epsilon-V1-2, Cys-conjugated

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C40H70N10O14S |

|---|---|

Molecular Weight |

947.1 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S,3R)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C40H70N10O14S/c1-19(2)16-25(45-35(58)26(17-51)46-37(60)30(20(3)4)48-32(55)21(5)43-33(56)23(42)12-13-29(53)54)34(57)44-24(10-7-8-14-41)39(62)50-15-9-11-28(50)36(59)49-31(22(6)52)38(61)47-27(18-65)40(63)64/h19-28,30-31,51-52,65H,7-18,41-42H2,1-6H3,(H,43,56)(H,44,57)(H,45,58)(H,46,60)(H,47,61)(H,48,55)(H,49,59)(H,53,54)(H,63,64)/t21-,22+,23-,24-,25-,26-,27-,28-,30-,31-/m0/s1 |

InChI Key |

DJJMCQPPZVGCNN-XRCSPKMESA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Epsilon-V1-2, Cys-conjugated: A Specific Inhibitor of εPKC

This technical guide provides a comprehensive overview of Epsilon-V1-2, Cys-conjugated, a bioactive peptide designed for research and drug development applications. The document details its mechanism of action, physicochemical properties, relevant experimental protocols, and its role in modulating the Protein Kinase C epsilon (εPKC) signaling pathway.

Introduction

This compound, is a synthetic peptide that functions as a specific inhibitor of the epsilon isoform of Protein Kinase C (εPKC). The core peptide, Epsilon-V1-2, is derived from residues 14-21 of the C2 domain of εPKC.[1][2] A cysteine (Cys) residue is appended, typically at the C-terminus, to facilitate covalent conjugation to carrier proteins, surfaces, or functional moieties like fluorophores or therapeutic agents.[3][4][5] This conjugation capability significantly enhances its utility in a variety of experimental and preclinical applications.[6][]

The primary function of this peptide is to selectively disrupt the interaction between εPKC and its specific anchoring protein, the Receptor for Activated C-Kinase 2 (RACK2).[1][3][4] This interference prevents the translocation of εPKC to its site of action, thereby inhibiting downstream signaling events such as the phosphorylation of key substrates like the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[3][5] Given the role of εPKC in critical cellular processes like proliferation, differentiation, and apoptosis, this compound, serves as a valuable tool for investigating these pathways and as a potential therapeutic lead.[1]

Core Concepts

εPKC is a member of the novel PKC subfamily, which are calcium-independent serine/threonine kinases. It plays a pivotal role in a multitude of cellular signaling networks that govern cell growth, migration, and survival.[8] Dysregulation of εPKC has been implicated in various diseases, including cancer and atherosclerosis, making it a significant target for therapeutic intervention.[8]

RACKs are intracellular anchoring proteins that bind to activated PKC isoforms and recruit them to specific subcellular locations, such as the plasma membrane or organelles. This localization is crucial for PKC to access and phosphorylate its specific substrates. RACK2 is the specific receptor for activated εPKC, and the εPKC-RACK2 interaction is a prerequisite for its biological activity.

Cysteine is a relatively rare amino acid with a highly reactive thiol side chain, making it an ideal target for site-specific chemical modification of peptides and proteins.[9][10][] This process, known as cysteine conjugation, allows for the covalent attachment of various molecules.[6][] Common chemistries involve the reaction of the cysteine thiol with maleimides, haloacetyls, or vinyl sulfones to form stable thioether bonds.[9][][12] The addition of a terminal cysteine to the Epsilon-V1-2 peptide enables its stable linkage to other molecules, thereby enhancing its functionality for specific applications like affinity purification, cellular imaging, or targeted drug delivery.[13][14]

Physicochemical Properties and Quantitative Data

The properties of the unconjugated Epsilon-V1-2 peptide are well-defined. The properties of the Cys-conjugated form are presented based on the addition of a single cysteine residue.

| Property | Epsilon-V1-2 | This compound |

| One-Letter Sequence | EAVSLKPT | EAVSLKPTC |

| Three-Letter Sequence | H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-OH | H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-Cys-OH |

| Molecular Formula | C₃₇H₆₅N₉O₁₃ | C₄₀H₇₀N₁₀O₁₄S |

| Molecular Weight | 844.0 g/mol [1] | ~947.1 g/mol |

| CAS Registry Number | 182683-50-7[1] | Not Available |

| Purity (by HPLC) | Typically >95% | Typically >95% |

| Solubility | Soluble in water | Soluble in water |

| Storage Conditions | -20 ± 5 °C[1] | -20 ± 5 °C |

Mechanism of Action and Signaling Pathway

Epsilon-V1-2 acts as a competitive inhibitor of the εPKC-RACK2 interaction. By mimicking the binding site on εPKC for RACK2, the peptide occupies the receptor, preventing the translocation and anchoring of the native εPKC enzyme. This sequestration inhibits the entire downstream signaling cascade that is dependent on εPKC activity.

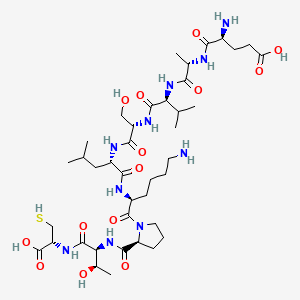

Caption: εPKC signaling pathway and inhibition by Epsilon-V1-2.

Experimental Protocols

The following sections provide representative protocols for the synthesis, conjugation, and functional validation of this compound.

This protocol describes the synthesis via standard Fmoc Solid-Phase Peptide Synthesis (SPPS).

-

Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.

-

Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Cys(Trt)-OH) to the resin using a coupling agent like HBTU/HATU and a base such as DIEA in DMF. Allow the reaction to proceed for 2 hours. Confirm completion with a Kaiser test.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (T, P, K, L, S, V, A, E), using appropriately protected Fmoc-amino acids.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the peptide pellet in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC. Lyophilize the pure fractions for storage.

This protocol describes the conjugation of the purified peptide to a maleimide-activated carrier protein.

-

Prepare Peptide Solution: Dissolve the lyophilized Epsilon-V1-2-Cys peptide in a conjugation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.0-7.4, containing EDTA to prevent disulfide bond formation between peptides).

-

Prepare Carrier Protein: Dissolve a maleimide-activated carrier protein (e.g., BSA-maleimide) in the same conjugation buffer.

-

Conjugation Reaction: Mix the peptide and the activated carrier protein at a desired molar ratio (e.g., 10:1 peptide to protein). Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

-

Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol like β-mercaptoethanol or free cysteine.

-

Purification of Conjugate: Remove excess unconjugated peptide and quenching reagents by dialysis against PBS or by using size-exclusion chromatography (SEC).

-

Characterization: Analyze the resulting conjugate using SDS-PAGE to observe the increase in the molecular weight of the carrier protein. Quantify the conjugation efficiency using spectrophotometry or other relevant methods.

Caption: General workflow for synthesis and characterization.

This protocol outlines a method to quantify the inhibitory effect of the peptide on εPKC kinase activity.

-

Reaction Components: Prepare a reaction mixture in a kinase buffer containing recombinant active εPKC, a specific peptide substrate (e.g., a fluorescently labeled peptide derived from MARCKS), and ATP (spiked with γ-³²P-ATP for radiometric detection, or using ATPγS for non-radioactive methods).

-

Inhibitor Preparation: Prepare serial dilutions of the this compound peptide in the kinase buffer.

-

Assay Procedure:

-

Add the εPKC enzyme to microplate wells.

-

Add the different concentrations of the inhibitor peptide (and a vehicle control).

-

Pre-incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

-

-

Detection and Analysis:

-

Radiometric: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash away unreacted γ-³²P-ATP and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive (e.g., ADP-Glo™): Measure the amount of ADP produced as a proxy for kinase activity using a luminescence-based assay.

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Applications in Research and Drug Development

-

Pathway Elucidation: As a specific inhibitor, this peptide is crucial for dissecting the precise role of εPKC in complex signaling cascades in various cell types.

-

Target Validation: It can be used in cellular and animal models to validate εPKC as a therapeutic target for diseases like cancer, cardiac hypertrophy, and neuropathic pain.

-

Assay Development: A biotin- or dye-conjugated version can be used to develop high-throughput screening assays to find small molecule inhibitors of the εPKC-RACK2 interaction.

-

Therapeutic Potential: While peptides themselves can have poor pharmacokinetic profiles, the Cys-conjugation allows for modification (e.g., PEGylation) to improve stability and in vivo half-life, opening avenues for therapeutic development.[][15]

Conclusion

This compound, is a highly specific and versatile chemical probe for the study of εPKC signaling. Its well-defined mechanism of action—the disruption of the εPKC-RACK2 protein-protein interaction—combined with the flexibility afforded by cysteine conjugation, makes it an indispensable tool for researchers in cell biology, pharmacology, and drug discovery. The detailed protocols and data presented in this guide provide a solid foundation for its effective application in the laboratory.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. epsilon-V1-2, PKCe Inhibitor - 1 mg [eurogentec.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. epsilon-V1-2, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]

- 5. epsilon-V1-2, PKCe Inhibitor, Cys-conjugated - 1 mg | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 6. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Myeloid Protein Kinase C – Epsilon as a Novel Atheroprotective Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]

- 10. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]

- 12. researchgate.net [researchgate.net]

- 13. Functionalization with C-terminal cysteine enhances transfection efficiency of cell-penetrating peptides through dimer formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]

- 15. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Epsilon-V1-2, Cys-Conjugated: An In-Depth Technical Guide to its Mechanism of Action in εPKC Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Epsilon-V1-2 peptide, a selective inhibitor of epsilon Protein Kinase C (εPKC). It details its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its role within key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting the εPKC isoenzyme.

Core Mechanism of Action: Targeting the εPKC-RACK2 Interaction

Epsilon-V1-2 is a synthetic peptide derived from residues 14-21 of the V1 region of εPKC.[1][2] Its primary mechanism of action is the selective inhibition of εPKC translocation.[1] Unlike catalytic inhibitors that target the ATP-binding site, Epsilon-V1-2 acts as a protein-protein interaction inhibitor. It specifically disrupts the binding of activated εPKC to its anchoring protein, the Receptor for Activated C-Kinase 2 (RACK2).[1][3] This interaction is crucial for targeting activated εPKC to specific subcellular locations where its substrates are located. By preventing this translocation, Epsilon-V1-2 effectively and selectively inhibits εPKC-mediated downstream signaling.

The Cys-conjugated variant of Epsilon-V1-2 includes a cysteine residue at the C-terminus.[3] This addition facilitates the covalent attachment of the peptide to carrier proteins or surfaces, a common strategy for developing assays, creating targeted delivery systems, or immobilizing the peptide for biochemical studies.

Quantitative Data

The inhibitory potency of Epsilon-V1-2 has been quantified, providing key data for its application in research and drug development.

| Inhibitor | Target Interaction | Assay Type | IC50 | Reference |

| EAVSLKPT (Epsilon-V1-2) | PKCε / RACK2 | ELISA-based in vitro binding assay | 1.02 µM | [4] |

| Thienoquinoline Compound 8 | PKCε / RACK2 | In vitro binding assay | 5.9 µM | [5] |

| Thienoquinoline Compound 8 | Elk-1 Phosphorylation (downstream of PKCε) | HeLa Cells | 11.2 µM | [5] |

Signaling Pathways Involving εPKC

εPKC is a key signaling node in a multitude of cellular processes. Its dysregulation is implicated in various pathologies, including cancer and cardiac conditions.

εPKC Signaling in Cancer

In many solid tumors, εPKC is overexpressed and contributes to cancer development and progression by promoting cell survival, migration, invasion, and metastasis.[6] It has also been linked to the epithelial-to-mesenchymal transition (EMT) and cancer stem cell functions.[6]

Caption: εPKC signaling pathway in cancer progression.

εPKC Signaling in Cardiac Hypertrophy

εPKC plays a complex role in the heart. While it has been implicated in the signaling cascades leading to cardiac hypertrophy, some studies suggest it may be involved in adaptive, rather than maladaptive, hypertrophic responses.[7]

Caption: Role of εPKC in cardiac hypertrophy signaling.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of Epsilon-V1-2's activity.

εPKC-RACK2 Interaction Assay (ELISA-based)

This assay quantifies the direct interaction between εPKC and RACK2 and the inhibitory effect of Epsilon-V1-2.

Principle: Recombinant εPKC is immobilized on a high-binding microplate. Biotinylated RACK2 is then added, and its binding is detected using a streptavidin-conjugated reporter enzyme.

Protocol Outline:

-

Coating: Coat a 96-well high-binding plate with recombinant εPKC overnight at 4°C.

-

Washing: Wash the plate to remove unbound protein.

-

Blocking: Block non-specific binding sites with a suitable blocking buffer.

-

Incubation: Add varying concentrations of Epsilon-V1-2 or a vehicle control, followed by the addition of biotinylated RACK2. Incubate to allow for binding.

-

Washing: Wash the plate to remove unbound RACK2.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

-

Stop Reaction: Stop the reaction with an appropriate stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percent inhibition at each concentration of Epsilon-V1-2 and determine the IC50 value.

Caption: Workflow for an ELISA-based εPKC-RACK2 interaction assay.

MARCKS Phosphorylation Assay

Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a well-known substrate of εPKC.[8] Measuring its phosphorylation provides a downstream readout of εPKC activity.

Principle: Cells are treated with a PKC activator in the presence or absence of Epsilon-V1-2. Cell lysates are then analyzed for phosphorylated MARCKS (pMARCKS) levels, typically by Western blotting.

Protocol Outline:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., cardiomyocytes) and treat with a PKC activator (e.g., phorbol ester) with and without pre-incubation with Epsilon-V1-2.

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pMARCKS.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total MARCKS or GAPDH).

Cys-Conjugation of Epsilon-V1-2

The terminal cysteine of Cys-conjugated Epsilon-V1-2 allows for its attachment to other molecules, such as a carrier protein (e.g., BSA) for immunization or a fluorescent dye for imaging. A common method involves the use of a maleimide-based crosslinker.

Principle: A bifunctional crosslinker containing an NHS ester and a maleimide group is used. The NHS ester reacts with primary amines on the carrier protein, and the maleimide group then reacts with the thiol group of the cysteine on Epsilon-V1-2.

Protocol Outline (for conjugation to a carrier protein):

-

Carrier Protein Activation: React the carrier protein (e.g., BSA) with a maleimide-containing crosslinker (e.g., SMCC) to introduce maleimide groups.

-

Removal of Excess Crosslinker: Remove unreacted crosslinker using dialysis or a desalting column.

-

Peptide Conjugation: Mix the activated carrier protein with the Cys-conjugated Epsilon-V1-2 peptide. The maleimide groups will react with the cysteine's thiol group to form a stable thioether bond.

-

Quenching: Quench any unreacted maleimide groups with a small molecule thiol (e.g., cysteine or β-mercaptoethanol).

-

Purification: Purify the conjugate to remove unconjugated peptide and other reagents.

Caption: General workflow for Cys-conjugation of Epsilon-V1-2 to a carrier protein.

Conclusion

Epsilon-V1-2 is a valuable research tool for the selective inhibition of εPKC. Its mechanism of action, centered on the disruption of the εPKC-RACK2 interaction, offers a specific means to probe the function of this kinase isoenzyme in various cellular contexts. The availability of a Cys-conjugated form further expands its utility in a range of experimental applications. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize Epsilon-V1-2 in their studies of εPKC signaling in health and disease.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. epsilon-V1-2, PKCe Inhibitor - 1 mg [anaspec.com]

- 3. epsilon-V1-2, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]

- 4. Thienoquinolines as Novel Disruptors of the PKCε/RACK2 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thienoquinolines as novel disruptors of the PKCε/RACK2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Multifunctional Protein Kinase C-ε in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein kinase cascades in the regulation of cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein kinase Cepsilon-dependent MARCKS phosphorylation in neonatal and adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Epsilon-V1-2 Peptide: A Technical Guide to its Structure, Sequence, and Inhibition of εPKC Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epsilon-V1-2 (εV1-2) peptide is a highly selective inhibitor of the epsilon isoform of Protein Kinase C (εPKC). Derived from the V1 region of εPKC itself, this peptide acts as a competitive inhibitor, disrupting the crucial interaction between εPKC and its anchoring protein, Receptor for Activated C-Kinase (εRACK). This interference with protein-protein interaction effectively prevents the translocation of εPKC to its site of action, thereby inhibiting its downstream signaling cascade, including the phosphorylation of key substrates like the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS). This technical guide provides a comprehensive overview of the structure, sequence, and mechanism of action of the εV1-2 peptide, along with detailed experimental protocols and a visualization of its role in the εPKC signaling pathway.

Structure and Sequence of the Epsilon-V1-2 Peptide

The Epsilon-V1-2 peptide is a short, synthetic peptide whose sequence is derived from the V1 domain of εPKC. This domain is critical for the binding of εPKC to its specific anchoring protein, εRACK. Two common variants of the peptide are in use, a standard form and a Cysteine-conjugated version for specific experimental applications.

Table 1: Physicochemical Properties of Epsilon-V1-2 Peptides

| Property | Epsilon-V1-2 | Epsilon-V1-2, Cys-conjugated |

| One-Letter Code | EAVSLKPT | EAVSLKPTC |

| Three-Letter Code | H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-OH | H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-Cys-OH |

| Molecular Formula | C37H65N9O13 | C40H70N10O14S |

| Molecular Weight | 844.0 g/mol [1] | 947.1 g/mol |

Mechanism of Action: Inhibition of εPKC Translocation and Downstream Signaling

The primary mechanism of action of the Epsilon-V1-2 peptide is the competitive inhibition of the εPKC-εRACK interaction. Upon cellular stimulation, εPKC translocates from the cytosol to specific cellular compartments, a process mediated by its binding to εRACK. The Epsilon-V1-2 peptide, by mimicking the binding site on εPKC, occupies the corresponding binding pocket on εRACK, thus preventing the translocation and activation of the native εPKC enzyme.

This inhibition of translocation has a direct impact on the downstream signaling events mediated by εPKC. One of the most well-characterized downstream substrates of εPKC is the MARCKS protein. Phosphorylation of MARCKS by activated εPKC leads to its dissociation from the plasma membrane and subsequent cellular responses. Epsilon-V1-2, by preventing εPKC activation, effectively inhibits the phosphorylation of MARCKS.

Quantitative Data

While specific IC50 values for the Epsilon-V1-2 peptide can vary depending on the cell type and experimental conditions, published studies have demonstrated its efficacy at micromolar concentrations for in vitro assays and at mg/kg doses for in vivo studies.

Table 2: Reported Effective Concentrations and Doses of Epsilon-V1-2

| Application | Concentration/Dose | Organism/Cell Type | Reference |

| In vitro εPKC Translocation Inhibition | 1 µM | Not specified | N/A |

| In vivo Inhibition of Chronic Inflammation | 20 mg/kg/day | Murine cardiac transplantation model[2] | [Koyanagi et al., 2007][2] |

Note: Further dose-response studies are recommended to determine the optimal concentration for specific experimental systems.

Experimental Protocols

In Vitro εPKC Translocation Inhibition Assay (Immunofluorescence)

This protocol describes a method to visualize the inhibition of εPKC translocation by the Epsilon-V1-2 peptide using immunofluorescence microscopy.

Materials:

-

Cells expressing εPKC (e.g., HEK293, COS-7, or primary cells)

-

Cell culture medium and supplements

-

Epsilon-V1-2 peptide

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody against εPKC

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentration of Epsilon-V1-2 peptide (e.g., 1 µM) for 1-2 hours. Include a vehicle control (e.g., sterile water or buffer).

-

Stimulate the cells with a PKC activator (e.g., 100 nM PMA) for 15-30 minutes to induce εPKC translocation. Include an unstimulated control.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate the cells with the primary antibody against εPKC diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize the subcellular localization of εPKC using a fluorescence microscope. In unstimulated or Epsilon-V1-2-treated stimulated cells, εPKC should exhibit a diffuse cytoplasmic and/or perinuclear localization. In stimulated cells without the inhibitor, a significant portion of εPKC will have translocated to the plasma membrane.

In Vitro MARCKS Phosphorylation Inhibition Assay (Western Blot)

This protocol outlines a method to assess the inhibitory effect of the Epsilon-V1-2 peptide on εPKC-mediated MARCKS phosphorylation via Western blotting.

Materials:

-

Recombinant active εPKC enzyme

-

Recombinant MARCKS protein or a suitable peptide substrate

-

Epsilon-V1-2 peptide

-

Kinase buffer (containing ATP and MgCl2)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for phosphorylated MARCKS (pMARCKS)

-

Primary antibody for total MARCKS (loading control)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Set up kinase reactions in microcentrifuge tubes. For each reaction, include:

-

Recombinant active εPKC

-

Recombinant MARCKS protein

-

Kinase buffer

-

-

To test the inhibitor, pre-incubate the εPKC enzyme with varying concentrations of the Epsilon-V1-2 peptide for 10-15 minutes at room temperature before adding the MARCKS substrate. Include a no-inhibitor control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reactions at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pMARCKS overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using a Western blot imaging system.

-

To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total MARCKS.

-

Quantify the band intensities to determine the extent of inhibition.

Conclusion

The Epsilon-V1-2 peptide is a valuable research tool for the specific inhibition of εPKC. Its well-defined sequence and mechanism of action make it a powerful reagent for dissecting the roles of εPKC in various cellular processes. The experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of Epsilon-V1-2 in their specific systems of interest. Further characterization of its quantitative inhibitory properties and its application in diverse experimental models will continue to enhance our understanding of εPKC signaling in health and disease.

References

The Role of Cysteine Conjugation in Epsilon-V1-2 Peptide Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epsilon-V1-2 peptide, a derivative of the C2 domain of protein kinase C epsilon (εPKC), serves as a highly specific inhibitor of this particular isozyme. Its function is predicated on the disruption of the interaction between εPKC and its anchoring protein, the receptor for activated C kinase (εRACK), thereby preventing the translocation of εPKC to the cell membrane and subsequent downstream signaling events. The strategic addition of a cysteine residue at the C-terminus of the Epsilon-V1-2 peptide provides a versatile tool for conjugation to carrier molecules, enhancing its utility in a variety of research and potential therapeutic applications. This technical guide provides an in-depth overview of the Epsilon-V1-2 peptide, the critical role of its cysteine conjugation, and detailed experimental protocols for its synthesis, conjugation, and functional characterization.

Introduction to Epsilon-V1-2 Peptide

The Epsilon-V1-2 peptide is a short amino acid sequence, H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-OH (EAVSLKPT), derived from residues 14-21 of the C2 domain of εPKC.[1][2] This region is critical for the binding of εPKC to its specific receptor, εRACK. By competitively inhibiting this interaction, the Epsilon-V1-2 peptide effectively and selectively blocks the function of the εPKC isozyme.[3][4] The cysteine-conjugated version of this peptide has the sequence H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-Cys-OH (EAVSLKPTC).[5][6]

The primary mechanism of action of the Epsilon-V1-2 peptide is the inhibition of εPKC translocation.[3][4] In its inactive state, εPKC resides in the cytosol. Upon activation by signaling molecules such as diacylglycerol (DAG), it translocates to the plasma membrane where it binds to εRACK. This translocation is a prerequisite for εPKC to phosphorylate its downstream targets, a key one being the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS).[5][6] The Epsilon-V1-2 peptide, by mimicking the binding site on εPKC, prevents its association with εRACK, thus keeping the kinase in the cytosol and functionally inactive.

The Significance of Cysteine Conjugation

The addition of a C-terminal cysteine residue to the Epsilon-V1-2 peptide is a deliberate modification to facilitate its conjugation to larger molecules, known as carrier proteins.[5][6] This bioconjugation serves several important purposes in research and drug development:

-

Enhanced Immunogenicity: For the production of specific antibodies against the Epsilon-V1-2 peptide, it is often necessary to conjugate it to a larger, more immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[7] The peptide alone is generally too small to elicit a robust immune response.

-

Improved Stability and Half-life: Peptides are often susceptible to rapid degradation by proteases in biological systems. Conjugation to a larger carrier protein can protect the peptide from enzymatic cleavage, thereby increasing its stability and circulating half-life.

-

Enhanced Cellular Uptake: Certain carrier molecules, such as the TAT peptide derived from the HIV-1 trans-activator of transcription, are known as cell-penetrating peptides (CPPs).[8][9] Conjugating Epsilon-V1-2 to a CPP can facilitate its delivery into cells, which is crucial for its function as an intracellular inhibitor.

-

Targeted Delivery: In more advanced applications, the cysteine residue can be used to attach the peptide to targeting moieties, such as antibodies or nanoparticles, to direct it to specific tissues or cell types.

The thiol group (-SH) of the cysteine residue is highly reactive and provides a specific site for covalent linkage with various crosslinking reagents, ensuring a defined orientation of the peptide on the carrier molecule.

Quantitative Data Summary

| Experimental System | Concentration of Epsilon-V1-2 | Observed Effect | Reference |

| Pancreatic β-cells | 1 μM | Inhibition of glucose-induced insulin response | [4] |

| Rat Cardiomyocytes | 1 μM | Prevention of oleic acid-induced gap junction disassembly | [4] |

| Murine Cardiac Transplantation Model | 20 mg/kg/day | Reduction of macrophage and T-cell infiltration and parenchymal fibrosis | [4] |

Note: The determination of the half-maximal inhibitory concentration (IC50) is a standard method for quantifying the potency of an inhibitor.[10] For the Epsilon-V1-2 peptide, this would typically involve an in vitro kinase assay with recombinant εPKC and a suitable substrate. By measuring the kinase activity at various concentrations of the peptide, an IC50 value can be calculated, representing the concentration of the peptide required to inhibit 50% of the εPKC activity. Similarly, binding affinity (Kd) to εRACK could be determined using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Signaling Pathway and Experimental Workflows

Epsilon-V1-2 Peptide Mechanism of Action

Caption: Mechanism of Epsilon-V1-2 peptide inhibition of the εPKC signaling pathway.

Experimental Workflow for Functional Analysis

Caption: General experimental workflow for studying Epsilon-V1-2 peptide function.

Detailed Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Epsilon-V1-2-Cys

This protocol is based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-amino acids (Glu, Ala, Val, Ser, Leu, Lys, Pro, Thr) with appropriate side-chain protection

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes.

-

Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Couple the next Fmoc-amino acid (Fmoc-Thr(tBu)-OH) using DIC and Oxyma Pure as coupling reagents in DMF for 2 hours.

-

Wash the resin with DMF and DCM.

-

Repeat steps 2-5 for each subsequent amino acid in the sequence (Pro, Lys(Boc), Leu, Ser(tBu), Val, Ala, Glu(OtBu)).

-

After the final coupling, remove the N-terminal Fmoc group (step 2).

-

Wash the resin with DMF and DCM and dry under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups by incubating with the cleavage cocktail for 2-3 hours at room temperature.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

Cysteine Conjugation to a Carrier Protein (e.g., BSA)

This protocol utilizes the heterobifunctional crosslinker m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS).[1][2][11]

Materials:

-

Purified Epsilon-V1-2-Cys peptide

-

Bovine Serum Albumin (BSA)

-

m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

-

Dimethylformamide (DMF)

-

Phosphate Buffered Saline (PBS), pH 7.2

-

PD-10 desalting column

Procedure:

-

Dissolve 10 mg of BSA in 2 ml of PBS.

-

Dissolve 1 mg of MBS in 100 µl of DMF.

-

Add the MBS solution to the BSA solution while gently stirring.

-

Incubate for 30 minutes at room temperature to activate the BSA.

-

Remove excess MBS by passing the solution through a PD-10 desalting column equilibrated with PBS.

-

Dissolve 2 mg of Epsilon-V1-2-Cys peptide in 1 ml of PBS.

-

Immediately mix the activated BSA with the peptide solution.

-

Incubate for 3 hours at room temperature with gentle stirring.

-

The resulting conjugate can be dialyzed against PBS to remove any unreacted peptide.

-

Determine the protein concentration and conjugation efficiency.

εPKC Translocation Assay by Immunofluorescence

Materials:

-

Cells of interest cultured on glass coverslips

-

Epsilon-V1-2 peptide (or its conjugate)

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against εPKC

-

Fluorophore-conjugated secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Pre-treat cells with the Epsilon-V1-2 peptide at the desired concentration for 1-2 hours.

-

Stimulate the cells with a PKC activator (e.g., PMA) for 15-30 minutes to induce εPKC translocation. Include a negative control (no PMA) and a positive control (PMA without peptide).

-

Fix the cells with 4% PFA for 15 minutes.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-εPKC antibody in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize the subcellular localization of εPKC using a fluorescence microscope. In untreated, stimulated cells, εPKC will translocate to the plasma membrane. In peptide-treated cells, εPKC should remain in the cytosol.

MARCKS Phosphorylation Assay by Western Blot

Materials:

-

Cell lysates from treated and control cells

-

Lysis buffer containing protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phosphorylated MARCKS (pMARCKS) and total MARCKS

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse the cells treated as described in the translocation assay (section 5.3) using a suitable lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pMARCKS overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total MARCKS to normalize for protein loading.

-

A decrease in the pMARCKS/total MARCKS ratio in the presence of the Epsilon-V1-2 peptide would indicate successful inhibition of εPKC activity.

Conclusion

The Epsilon-V1-2 peptide is a valuable research tool for the specific inhibition of εPKC. The incorporation of a C-terminal cysteine residue significantly broadens its applicability by enabling straightforward conjugation to a variety of carrier molecules. This technical guide provides a comprehensive overview of the peptide's function and the importance of cysteine conjugation, along with detailed protocols for its synthesis, conjugation, and functional validation. While quantitative data on its inhibitory potency remains to be fully elucidated in publicly accessible literature, the provided methodologies offer a clear path for researchers to characterize this and similar peptide-based inhibitors in their own experimental systems.

References

- 1. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]

- 2. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide-Carrier Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. epsilon-V1-2, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pacificimmunology.com [pacificimmunology.com]

- 8. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lung Delivery Studies Using siRNA Conjugated to TAT(48-60) and Penetratin Reveal Peptide Induced Reduction in Gene Expression and Induction of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IC50 - Wikipedia [en.wikipedia.org]

- 11. Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]

Epsilon-V1-2: A Technical Guide to a Selective PKCε Inhibitor as a Research Tool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epsilon-V1-2 is a highly selective peptide inhibitor of protein kinase C epsilon (PKCε), a key enzyme implicated in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and cardiac function.[1][2][3] Derived from the V1 region of PKCε, this peptide acts as a powerful research tool by competitively inhibiting the translocation of PKCε to its anchoring protein, the Receptor for Activated C-Kinase (RACK2), thereby preventing its downstream signaling.[1][3][4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key applications of Epsilon-V1-2, with a focus on its use in studying cardiac hypertrophy, apoptosis, and inflammation. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate its effective use in the laboratory.

Introduction: Discovery and Development

The development of isozyme-specific inhibitors for the protein kinase C (PKC) family has been a significant challenge due to the high degree of homology in their catalytic domains. The discovery of Epsilon-V1-2 emerged from research focused on the unique protein-protein interactions that govern the function of individual PKC isozymes.[6] It was identified that the binding of activated PKC isozymes to their specific anchoring proteins, known as Receptors for Activated C-Kinase (RACKs), is crucial for their substrate specificity.

Epsilon-V1-2 is a synthetic peptide corresponding to amino acids 14-21 of the V1 region of PKCε.[1][5] This region was identified as the binding site for RACK2. By mimicking this binding domain, the Epsilon-V1-2 peptide acts as a competitive inhibitor, preventing the translocation of endogenous PKCε to its site of action.[4][5] This targeted approach provides a high degree of selectivity for PKCε over other PKC isoforms, making Epsilon-V1-2 an invaluable tool for dissecting the specific roles of this kinase in complex signaling networks.

Mechanism of Action

The primary mechanism of action of Epsilon-V1-2 is the inhibition of PKCε translocation. Upon cellular stimulation, PKCε is activated and translocates from the cytosol to specific subcellular compartments, such as the plasma membrane, mitochondria, and nucleus, where its substrates are located. This translocation is mediated by the binding of the V1 domain of PKCε to its specific anchoring protein, RACK2.

Epsilon-V1-2, with its identical amino acid sequence to the RACK2 binding site on PKCε, competitively binds to RACK2, thereby preventing the association of activated PKCε with its anchoring protein. This blockade of translocation effectively sequesters PKCε in the cytosol, inhibiting its ability to phosphorylate its target substrates and initiate downstream signaling cascades.

Key Research Applications and Experimental Data

Epsilon-V1-2 has been instrumental in elucidating the role of PKCε in various physiological and pathological processes, particularly in the cardiovascular system.

Cardiac Hypertrophy and Heart Failure

Studies have shown that PKCε plays a complex role in cardiac hypertrophy and the transition to heart failure. The use of Epsilon-V1-2 has been crucial in dissecting these roles. In a rat model of hypertension-induced heart failure, sustained treatment with Epsilon-V1-2 was found to prolong survival, reduce hypertrophy and fibrosis, and improve cardiac function.

| Parameter | Control Group | Epsilon-V1-2 Treated Group | Reference |

| Survival Rate | Decreased over time | Significantly higher | [6] |

| Cardiac Hypertrophy | Increased heart weight/body weight ratio | Reduced ratio | [6] |

| Myocardial Fibrosis | Extensive collagen deposition | Significantly reduced fibrosis | [6] |

| Inflammatory Cell Infiltration | High levels of macrophages and T-cells | Reduced infiltration | [6] |

Apoptosis in Cardiac Myocytes

PKCε has been shown to modulate apoptosis in adult rat ventricular myocytes following β-adrenergic stimulation. The use of Epsilon-V1-2 demonstrated that inhibition of PKCε translocation has a protective, anti-apoptotic effect. This effect was shown to be mediated through the enhancement of extracellular signal-regulated kinase (ERK) activity.[7]

| Condition | % Apoptotic Cells (TUNEL Assay) | Reference |

| Control | Baseline | |

| Isoproterenol (ISO) | 49.0 ± 2.4% | |

| ISO + Epsilon-V1-2 | 18.2 ± 3.8% | |

| ISO + δV1-1 (control peptide) | 39.8 ± 7.8% |

Chronic Inflammation in Cardiac Transplantation

In a murine cardiac transplantation model, sustained inhibition of PKCε with Epsilon-V1-2, beginning after transplantation, was shown to suppress the chronic inflammatory response and improve graft survival.[8]

| Parameter | Control (TAT peptide) | Epsilon-V1-2 Treated | Reference |

| Graft Beating Score | Declined over 4 weeks | Significantly improved | [8] |

| Macrophage Infiltration | High | Significantly reduced | [8] |

| T-cell Infiltration | High | Significantly reduced | [8] |

| Parenchymal Fibrosis | Extensive | Decreased | [8] |

| TGF-β Levels | Elevated | Almost abolished | [8] |

| MCP-1 Levels | Elevated | Almost abolished | [8] |

Experimental Protocols

The following are generalized protocols for key experiments utilizing Epsilon-V1-2, based on methodologies from published research. Researchers should optimize these protocols for their specific experimental systems.

In Vivo Administration in a Murine Cardiac Transplantation Model

This protocol is adapted from a study investigating the effects of Epsilon-V1-2 on chronic inflammation in a murine heterotopic cardiac transplantation model.[8]

Objective: To deliver Epsilon-V1-2 continuously to mice following cardiac transplantation.

Materials:

-

Epsilon-V1-2 peptide

-

TAT carrier peptide (for cell penetration)

-

Osmotic pumps (e.g., Alzet)

-

Sterile saline

-

Surgical instruments for implantation

Procedure:

-

Prepare the Epsilon-V1-2 solution by dissolving the peptide, conjugated to a TAT carrier peptide (e.g., TAT(47-57)-Epsilon-V1-2), in sterile saline to the desired concentration. A typical dosage is 20 mg/kg/day.[8]

-

Fill the osmotic pumps with the Epsilon-V1-2 solution or a control solution (TAT carrier peptide alone) according to the manufacturer's instructions.

-

Three days post-cardiac transplantation, anesthetize the recipient mice.

-

Implant the filled osmotic pump subcutaneously in the dorsal region of the mouse.

-

Suture the incision and monitor the animal for recovery.

-

The osmotic pump will deliver the peptide continuously for the specified duration (e.g., 4 weeks).

-

At the end of the treatment period, euthanize the animals and harvest the cardiac grafts for analysis.

Western Blot Analysis of PKCε Translocation

This protocol provides a general framework for assessing the inhibitory effect of Epsilon-V1-2 on PKCε translocation from the cytosolic to the membrane fraction.

Objective: To quantify the amount of PKCε in cytosolic and membrane fractions of cells treated with or without Epsilon-V1-2.

Materials:

-

Cultured cells (e.g., adult rat ventricular myocytes)

-

Epsilon-V1-2 peptide

-

Stimulating agent (e.g., isoproterenol)

-

Cell lysis buffer (for fractionation)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against PKCε

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Pre-incubate cells with Epsilon-V1-2 at the desired concentration (e.g., 1 µM) for a specified time (e.g., 30 minutes).

-

Stimulate the cells with an appropriate agonist (e.g., isoproterenol) for the desired time to induce PKCε translocation.

-

-

Cell Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using a fractionation buffer and protocol that separates cytosolic and membrane fractions. This typically involves differential centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of both the cytosolic and membrane fractions for each sample.

-

-

Western Blotting:

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for PKCε.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for PKCε in the cytosolic and membrane fractions for each condition.

-

Compare the ratio of membrane to cytosolic PKCε to determine the extent of translocation and its inhibition by Epsilon-V1-2.

-

Signaling Pathways Modulated by Epsilon-V1-2

Epsilon-V1-2, by specifically inhibiting PKCε, allows for the detailed investigation of signaling pathways in which this kinase is a key component.

β-Adrenergic Receptor-Mediated Apoptosis Pathway

In cardiac myocytes, β-adrenergic stimulation can lead to apoptosis. PKCε is a crucial mediator in this pathway. Its activation, downstream of the β-adrenergic receptor, promotes apoptosis by inhibiting the pro-survival ERK signaling pathway. Epsilon-V1-2 blocks this pro-apoptotic signal by preventing PKCε activation and thereby allowing for enhanced ERK activity.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. rep.bioscientifica.com [rep.bioscientifica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Protein kinase C in heart failure: a therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein kinase C(epsilon) modulates apoptosis induced by beta -adrenergic stimulation in adult rat ventricular myocytes via extracellular signal-regulated kinase (ERK) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein kinase C, an elusive therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]

Epsilon-V1-2 Inhibitor: A Deep Dive into Modulated Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Epsilon-V1-2 inhibitor, a selective peptide inhibitor of Protein Kinase C epsilon (PKCε). It details the molecular interactions, modulated signaling pathways, and functional consequences of inhibiting this key enzyme. This document summarizes quantitative data, provides detailed experimental protocols, and visualizes complex biological processes to facilitate a comprehensive understanding of the Epsilon-V1-2 inhibitor's mechanism of action and its potential therapeutic applications.

Introduction to Epsilon-V1-2 and its Target: PKCε

The Epsilon-V1-2 inhibitor is a synthetic peptide with the sequence H-Glu-Ala-Val-Ser-Leu-Lys-Pro-Thr-OH (EAVSLKPT).[1] It is derived from the V1 region of PKCε and functions as a highly specific inhibitor by disrupting the interaction between PKCε and its anchoring protein, Receptor for Activated C-Kinase 2 (RACK2).[1] PKCε, a member of the novel PKC subfamily, is a crucial signaling molecule involved in a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, migration, and inflammation. Its activity is tightly regulated by diacylglycerol (DAG) and its localization to specific subcellular compartments, which is mediated by RACKs. By preventing the binding of PKCε to RACK2, the Epsilon-V1-2 inhibitor effectively blocks the translocation of PKCε to its sites of action, thereby inhibiting its downstream signaling cascades.

Quantitative Data on Epsilon-V1-2 Inhibition

The inhibitory potency of targeting the PKCε-RACK2 interaction has been quantified in various studies. The following table summarizes the available data on the Epsilon-V1-2 peptide and other small molecule inhibitors that target the same protein-protein interaction.

| Inhibitor | Assay Type | Target | IC50 | Reference |

| Epsilon-V1-2 (EAVSLKPT) | In vitro binding assay | PKCε/RACK2 interaction | 1.02 µM | [2] |

| Compound 8 (Thienoquinoline) | In vitro binding assay | PKCε/RACK2 interaction | 5.9 µM | [2] |

| Compound 8 (Thienoquinoline) | Cellular assay (Elk-1 phosphorylation) | PKCε signaling | 11.2 µM | [2] |

Core Signaling Pathways Modulated by Epsilon-V1-2

Inhibition of the PKCε-RACK2 interaction by Epsilon-V1-2 has been shown to modulate several key signaling pathways. The following sections detail these pathways and provide visual representations of the molecular interactions.

Inhibition of the PKCε-RACK2 Interaction

The primary mechanism of action of the Epsilon-V1-2 inhibitor is the competitive disruption of the binding between the V1 region of PKCε and its receptor, RACK2. This prevents the translocation of activated PKCε to specific cellular locations, thereby inhibiting its function.

Modulation of the ERK Signaling Pathway

PKCε is a known activator of the Extracellular signal-Regulated Kinase (ERK) pathway, which plays a central role in cell proliferation and survival. By inhibiting PKCε, the Epsilon-V1-2 inhibitor can attenuate the activation of the downstream components of this cascade, including Raf, MEK, and ERK.

Regulation of the Akt Signaling Pathway

The Akt signaling pathway is another critical regulator of cell survival and metabolism. PKCε can influence Akt activity through complex, context-dependent mechanisms. Inhibition of PKCε with Epsilon-V1-2 can therefore modulate Akt signaling and its downstream effects on cell survival.

Involvement in TNF-α Signaling

Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that can induce both pro-inflammatory and apoptotic responses. PKCε has been implicated in the modulation of TNF-α signaling, particularly through the activation of the NF-κB pathway, which typically promotes cell survival. By inhibiting PKCε, Epsilon-V1-2 can potentially sensitize cells to TNF-α-induced apoptosis.

Regulation of CYP11B2 Gene Expression

PKCε has been shown to inhibit the expression of the CYP11B2 gene, which encodes for aldosterone synthase. This regulation occurs through the ERK1/2 signaling pathway and the transcription factor JunB.[3][4] Inhibition of PKCε by Epsilon-V1-2 would therefore be expected to relieve this inhibition and potentially increase CYP11B2 expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of the Epsilon-V1-2 inhibitor.

Co-Immunoprecipitation (Co-IP) for PKCε-RACK2 Interaction

This protocol is designed to verify the interaction between PKCε and RACK2 and to assess the disruptive effect of the Epsilon-V1-2 inhibitor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-PKCε antibody

-

Anti-RACK2 antibody

-

Protein A/G magnetic beads

-

Epsilon-V1-2 inhibitor peptide

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., Tris-HCl, pH 8.5)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

Procedure:

-

Cell Lysis: Lyse cells expressing endogenous or overexpressed PKCε and RACK2 in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-PKCε antibody overnight at 4°C. For the inhibition experiment, pre-incubate the lysate with the Epsilon-V1-2 inhibitor for 1 hour before adding the antibody.

-

Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Washing: Wash the beads several times with wash buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer and neutralize the eluate.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-RACK2 and anti-PKCε antibodies to detect the co-immunoprecipitated proteins.

Western Blotting for Phospho-ERK and Phospho-Akt

This protocol details the detection of phosphorylated ERK and Akt as a measure of pathway activation following treatment with the Epsilon-V1-2 inhibitor.

Materials:

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with appropriate stimuli in the presence or absence of the Epsilon-V1-2 inhibitor for the desired time. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK1/2, phospho-Akt, total-Akt, and the loading control to ensure equal protein loading and to determine the relative phosphorylation levels.

Cell Migration Assay (Transwell Assay)

This protocol is used to assess the effect of the Epsilon-V1-2 inhibitor on cell migration.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

Cell culture medium with and without serum or chemoattractant

-

Epsilon-V1-2 inhibitor

-

Cotton swabs

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., crystal violet)

-

Microscope

Procedure:

-

Cell Preparation: Culture cells to sub-confluency and serum-starve them overnight.

-

Assay Setup: Place Transwell inserts into a 24-well plate. Add medium containing a chemoattractant (e.g., serum) to the lower chamber.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free medium with or without the Epsilon-V1-2 inhibitor and seed them into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 12-24 hours).

-

Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Conclusion

The Epsilon-V1-2 inhibitor is a valuable research tool for elucidating the diverse roles of PKCε in cellular signaling. Its high specificity in disrupting the PKCε-RACK2 interaction allows for the targeted investigation of PKCε-dependent pathways. This guide has provided a comprehensive overview of the key biological pathways modulated by this inhibitor, including the ERK and Akt pathways, TNF-α signaling, and the regulation of gene expression. The detailed experimental protocols and visual diagrams serve as a resource for researchers aiming to utilize the Epsilon-V1-2 inhibitor in their studies. Further investigation into the effects of this inhibitor in various physiological and pathological contexts will continue to expand our understanding of PKCε and may pave the way for the development of novel therapeutic strategies.

References

- 1. Regulation of CYP11B2 gene expression by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the control of the hCYP11B2 gene expressing cytochrome P450 aldosterone synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

Epsilon-V1-2 Peptide: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epsilon-V1-2 peptide is a highly specific and selective inhibitor of the epsilon isoform of Protein Kinase C (PKCε).[1][2][3] Derived from residues 14-21 of the C2 domain of PKCε, this peptide serves as a powerful tool for investigating the physiological and pathological roles of PKCε-mediated signaling pathways.[3] PKCε is implicated in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and cardiac function.[3][4][5] The dysregulation of PKCε activity has been linked to various diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the target specificity and selectivity of the Epsilon-V1-2 peptide, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental validation.

Mechanism of Action: Selective Disruption of the PKCε-RACK2 Interaction

The inhibitory action of the Epsilon-V1-2 peptide is predicated on its ability to selectively disrupt the protein-protein interaction between PKCε and its specific anchoring protein, the Receptor for Activated C-Kinase 2 (RACK2).[2][3] Upon cellular stimulation, PKC isozymes translocate to specific subcellular compartments, a process mediated by their interaction with respective RACKs. This translocation is a prerequisite for their activation and subsequent phosphorylation of downstream substrates.

The Epsilon-V1-2 peptide mimics the binding site on PKCε for RACK2, thereby competitively inhibiting this crucial interaction. This disruption prevents the translocation of PKCε to its site of action, effectively and selectively attenuating its downstream signaling cascade.[2]

Below is a diagram illustrating the inhibitory mechanism of the Epsilon-V1-2 peptide.

Target Specificity and Selectivity Data

The defining characteristic of the Epsilon-V1-2 peptide is its high selectivity for PKCε over other PKC isoforms. While specific IC50 or Ki values for the Epsilon-V1-2 peptide are not consistently reported across publicly available literature, its selectivity has been demonstrated through functional assays that measure the inhibition of translocation of different PKC isozymes. Studies have consistently shown that the Epsilon-V1-2 peptide effectively inhibits the translocation of PKCε without significantly affecting the translocation of other isoforms such as PKCα, PKCβ, and PKCδ at similar concentrations.[1][5]

| Target | Method of Action | Effect of Epsilon-V1-2 | Selectivity Profile | Reference |

| PKCε | Inhibition of translocation to RACK2 | Potent Inhibition | Primary Target | [1][2][5] |

| PKCα | Inhibition of translocation | No significant inhibition | Selective against | [5] |

| PKCβ | Inhibition of translocation | No significant inhibition | Selective against | [1] |

| PKCδ | Inhibition of translocation | No significant inhibition | Selective against | [1][5] |

Note: The lack of standardized quantitative binding affinity data in the public domain highlights the reliance on cell-based functional assays to determine the selectivity of translocation inhibitors like the Epsilon-V1-2 peptide.

Experimental Protocols

To facilitate the investigation of the Epsilon-V1-2 peptide's effects, this section provides detailed methodologies for key experiments.

PKCε Translocation Inhibition Assay (Immunofluorescence)

This protocol describes a method to visually assess the inhibition of PKCε translocation from the cytosol to the plasma membrane upon stimulation.

Workflow Diagram:

Materials:

-

Cells expressing PKCε (e.g., HEK293, Cardiomyocytes)

-

Glass coverslips

-

Cell culture medium

-

Epsilon-V1-2 peptide

-

PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-PKCε

-

Fluorescently-labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Peptide Incubation: Pre-incubate the cells with the desired concentration of Epsilon-V1-2 peptide (or a vehicle control) in serum-free medium for 1-2 hours.

-

Stimulation: Add a PKC activator (e.g., 100 nM PMA) to the medium and incubate for 15-30 minutes at 37°C.

-

Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS. Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the anti-PKCε primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate the cells with the fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto glass slides using mounting medium.

-

Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Analyze the subcellular localization of PKCε by quantifying the fluorescence intensity in the cytoplasm versus the plasma membrane.

Co-Immunoprecipitation of PKCε and RACK2

This protocol is designed to demonstrate that the Epsilon-V1-2 peptide disrupts the interaction between PKCε and RACK2.

Workflow Diagram:

Materials:

-

Cells co-expressing PKCε and RACK2

-

Epsilon-V1-2 peptide

-

PKC activator (e.g., PMA)

-

Co-immunoprecipitation (Co-IP) lysis buffer

-

Primary antibodies: anti-PKCε and anti-RACK2

-

Protein A/G magnetic beads or agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels and Western blotting apparatus

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with Epsilon-V1-2 or a vehicle control, followed by stimulation with a PKC activator. Lyse the cells in a non-denaturing Co-IP lysis buffer.

-

Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-PKCε or anti-RACK2 antibody overnight at 4°C with gentle rotation. Add protein A/G beads and incubate for another 2-4 hours.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove unbound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting and Detection: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against both PKCε and RACK2. Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

-

Analysis: A decrease in the amount of co-precipitated RACK2 in the PKCε immunoprecipitation (and vice versa) in the Epsilon-V1-2 treated sample compared to the control indicates disruption of the interaction.

Conclusion

The Epsilon-V1-2 peptide is a valuable research tool for the specific and selective inhibition of PKCε. Its mechanism of action, centered on the disruption of the PKCε-RACK2 interaction, provides a targeted approach to dissecting the complex signaling networks governed by this particular PKC isoform. The experimental protocols provided in this guide offer a framework for researchers to validate the on-target effects of the Epsilon-V1-2 peptide and to explore its potential in various cellular and disease models. Further quantitative characterization of its binding affinity across all PKC isoforms would be beneficial for a more complete understanding of its selectivity profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. epsilon-V1-2, PKCe Inhibitor, Cys-conjugated - 1 mg [anaspec.com]

- 3. cpcscientific.com [cpcscientific.com]

- 4. epsilon-V1-2, PKCe Inhibitor - 1 mg [eurogentec.com]

- 5. Protein kinase C(epsilon) modulates apoptosis induced by beta -adrenergic stimulation in adult rat ventricular myocytes via extracellular signal-regulated kinase (ERK) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research Applications of Epsilon-V1-2, Cys-conjugated: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epsilon-V1-2, Cys-conjugated, is a highly selective peptide inhibitor of Protein Kinase C epsilon (PKCε), a key enzyme implicated in a wide array of cellular processes including proliferation, differentiation, apoptosis, and signal transduction.[1][2] This technical guide provides an in-depth overview of the preliminary research applications of this valuable tool, focusing on its mechanism of action, experimental protocols, and the signaling pathways it modulates. The addition of a C-terminal cysteine residue allows for conjugation to carrier proteins, enhancing its utility in various experimental setups.[3]

Core Mechanism of Action: Inhibition of PKCε Translocation

Epsilon-V1-2 is a peptide derived from residues 14-21 of the V1 region of PKCε.[1][2] Its primary mechanism of action is the disruption of the protein-protein interaction between PKCε and its specific anchoring protein, the Receptor for Activated C-Kinase 2 (RACK2).[1][2] Under basal conditions, PKCε is localized in the cytoplasm. Upon activation by upstream signals, such as diacylglycerol (DAG), PKCε translocates to specific cellular compartments, such as the plasma membrane, where it can phosphorylate its downstream targets. This translocation is mediated by its binding to RACK2. Epsilon-V1-2 competitively inhibits this interaction, thereby preventing the translocation of PKCε and effectively blocking its downstream signaling cascades.[3] Notably, Epsilon-V1-2 is highly selective for PKCε and does not significantly inhibit the translocation of other PKC isoforms like α, β, and δ.[4]

Data Presentation: Quantitative Effects of Epsilon-V1-2

The following tables summarize quantitative data from various studies utilizing Epsilon-V1-2 to investigate PKCε function.

| In Vitro Applications | Concentration | Cell Type/System | Observed Effect | Reference |